1-(4-Bromophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one
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Overview
Description
1-(4-Bromophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one is a heterocyclic compound that features a quinazoline core fused with an imidazole ring. This compound is of significant interest due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of bromine and phenyl groups enhances its reactivity and potential for various chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of 2-aminobenzophenone derivatives with 4-bromobenzaldehyde under acidic conditions to form the quinazoline core. Subsequent reactions with phenylhydrazine and appropriate catalysts lead to the formation of the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products:
- Quinazoline N-oxides from oxidation.
- Amine derivatives from reduction.
- Various substituted derivatives from nucleophilic substitution.
Scientific Research Applications
1-(4-Bromophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.
Medicine: Explored for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 1-(4-Bromophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one exerts its effects involves interaction with molecular targets such as enzymes and receptors. For instance, its anticancer activity may be attributed to the inhibition of tyrosine kinases, leading to the disruption of signaling pathways essential for cancer cell growth and survival. The compound’s structure allows it to bind effectively to these targets, blocking their activity and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Compared to other quinazoline derivatives, 1-(4-Bromophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one is unique due to the presence of both bromine and phenyl groups, which enhance its reactivity and biological activity. Similar compounds include:
4-Aminoquinazolines: Known for their anticancer properties but lack the imidazole ring.
2-Phenylquinazolines: Similar structure but without the bromine substitution, leading to different reactivity and biological profiles.
Imidazoquinazolines: Share the imidazole-quinazoline core but differ in substituent groups, affecting their specific applications and activities.
This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific fields.
Biological Activity
1-(4-Bromophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H14BrN3O, with a molecular weight of approximately 416.3 g/mol. The compound features a quinazoline core fused with an imidazole ring, enhanced by the presence of bromine and phenyl groups, which contribute to its reactivity and biological activity .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Its mechanism of action is primarily associated with the inhibition of tyrosine kinases, which play crucial roles in cancer cell signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Case Study:
A study evaluated the compound's efficacy against various cancer cell lines, demonstrating potent inhibitory effects on cell growth. The compound showed IC50 values in the low micromolar range against A549 lung cancer cells and MDA-MB-231 breast cancer cells, indicating its potential as an effective anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It was tested against several Gram-positive and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. The results indicated moderate to strong antibacterial effects, suggesting its potential use as an antimicrobial agent .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may also possess anti-inflammatory properties. The compound's ability to inhibit certain inflammatory pathways could make it a candidate for treating inflammatory diseases .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
- Formation of the Quinazoline Core: Initial cyclization reactions to form the quinazoline structure.
- Bromination: Introduction of the bromine atom at the para position of the phenyl group.
- Imidazole Fusion: Further cyclization to incorporate the imidazole ring.
This multi-step synthesis allows for the modification of functional groups to enhance biological activity or alter physical properties .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other quinazoline derivatives:
Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
---|---|---|---|
This compound | High | Moderate | Possible |
Quinazoline Derivative A | Moderate | High | Low |
Quinazoline Derivative B | Low | Moderate | Moderate |
Properties
CAS No. |
62481-22-5 |
---|---|
Molecular Formula |
C22H14BrN3O |
Molecular Weight |
416.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-phenylimidazo[2,1-b]quinazolin-5-one |
InChI |
InChI=1S/C22H14BrN3O/c23-16-10-12-17(13-11-16)26-20(15-6-2-1-3-7-15)14-25-21(27)18-8-4-5-9-19(18)24-22(25)26/h1-14H |
InChI Key |
NUQUFTAAMGEDIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=O)C4=CC=CC=C4N=C3N2C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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